

An In-depth Technical Guide to 4-Methylvaleryl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Methylvaleryl chloride*

Cat. No.: *B1581395*

[Get Quote](#)

This guide provides a comprehensive overview of **4-Methylvaleryl chloride**, a key reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structural characteristics, physicochemical properties, and primary applications, with a focus on the underlying chemical principles that govern its reactivity and utility.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. **4-Methylvaleryl chloride** is known by several names, which can sometimes lead to confusion. A clear understanding of its various synonyms and systematic name is crucial for effective communication and procurement.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methylpentanoyl chloride^{[1][2]}. This name precisely describes the molecule's structure: a five-carbon (pentanoyl) acyl chloride with a methyl group located on the fourth carbon atom.

Beyond its systematic name, **4-Methylvaleryl chloride** is frequently referred to by a variety of synonyms in commercial and academic literature. These include:

- **4-Methylvaleryl chloride**^{[1][3]}

- 4-Methylvaleroyl Chloride[3][4][5]
- 4-Methylvaleric Acid Chloride[1][4]
- Isohexanoyl chloride[1][6]
- Isocaproyl chloride[1]
- Pentanoyl chloride, 4-methyl-[1]

The prevalence of these different names underscores the importance of using a universal identifier in technical documentation. The Chemical Abstracts Service (CAS) Registry Number provides such a unique identifier.

Table 1: Key Identifiers for 4-Methylpentanoyl Chloride

Identifier	Value
CAS Number	38136-29-7[1][3][5]
Molecular Formula	C6H11ClO[4][5][7]
IUPAC Name	4-methylpentanoyl chloride[1][2]
InChI	1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3[1][4]
InChIKey	SVWCVFHTHCJJB-UHFFFAOYSA-N[1][4]
SMILES	CC(C)CCC(=O)Cl[1][4][8]

Molecular Structure and Chemical Properties

The reactivity and utility of 4-methylpentanoyl chloride are direct consequences of its molecular structure. The presence of a highly electrophilic carbonyl carbon, bonded to a good leaving group (chloride), makes it a potent acylating agent.

Structural Representation

The structure of 4-methylpentanoyl chloride consists of a six-carbon branched chain. The acyl chloride functional group is located at one end of the chain, and a methyl group is attached to the fourth carbon atom.

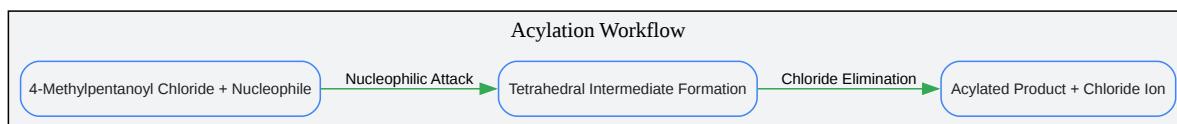
Figure 1: 2D structure of 4-methylpentanoyl chloride.

Physicochemical Properties

The physical and chemical properties of 4-methylpentanoyl chloride are critical for its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid with a strong, irritating odor[7]. Due to its high reactivity, particularly with nucleophiles, it must be handled with appropriate safety precautions in a controlled laboratory environment.

Table 2: Physicochemical Properties of 4-Methylpentanoyl Chloride

Property	Value	Source(s)
Molecular Weight	134.60 g/mol	[1][2][5]
Boiling Point	141-144 °C	[7][9]
Density	Approximately 1.0 g/cm ³	[7]
Flash Point	41 °C (105.8 °F)	[7]
Refractive Index	~1.422	[7]


Core Reactivity and Applications in Synthesis

The primary utility of 4-methylpentanoyl chloride stems from its role as an acylation reagent[7]. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in a wide range of organic transformations.

Mechanism of Acylation

The fundamental reaction pathway involves the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the

elimination of the chloride ion, a good leaving group, resulting in the formation of a new acyl derivative.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for acylation using 4-methylpentanoyl chloride.

Key Applications

The versatility of 4-methylpentanoyl chloride as an acylating agent has led to its use in various sectors of the chemical industry.

- **Pharmaceutical Synthesis:** It serves as a crucial building block in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs)[7][9]. For instance, it has been used in the preparation of novel inhibitors of AKR1C3, which are being investigated as potential anti-cancer agents[4][9].
- **Polymer Chemistry:** This compound is employed in the synthesis of high-performance polymers, such as polyamides and polyesters[7]. The resulting polymers often exhibit desirable properties for applications in engineering plastics, fibers, and coatings[7].
- **Specialty Chemicals:** 4-Methylpentanoyl chloride is also utilized in the production of a range of specialty chemicals, including surfactants, fragrances, and dyes[7].

Safety and Handling

4-Methylpentanoyl chloride is a flammable, corrosive, and moisture-sensitive compound[1][3]. It can cause severe skin burns and eye damage[3]. Therefore, stringent safety protocols must be followed during its handling and storage. It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation and ensure safety. All manipulations should

be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

4-Methylpentanoyl chloride is a valuable and versatile reagent in organic synthesis. Its high reactivity as an acylating agent makes it an important intermediate in the production of a wide array of products, from pharmaceuticals to advanced polymers. A thorough understanding of its nomenclature, structure, properties, and safe handling procedures is essential for its effective and responsible use in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 38136-29-7 | Fisher Scientific [fishersci.ca]
- 3. 4-Methylvaleryl Chloride | 38136-29-7 | TCI AMERICA [tcichemicals.com]
- 4. 4-Methylpentanoyl Chloride | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Isohexanoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - 4-methylvaleryl chloride (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 9. 4-Methylvaleryl chloride | 38136-29-7 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylvaleryl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581395#4-methylvaleryl-chloride-synonyms-and-structure\]](https://www.benchchem.com/product/b1581395#4-methylvaleryl-chloride-synonyms-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com